Linker Length Optimization: PEG3 Linkers Yield Superior Degradation Efficiency in VHL-Recruiting PROTACs Compared to PEG2 and PEG4
In a systematic study of VHL-based BET degrader PROTACs, the linker length was varied using PEG2, PEG3, and PEG4 units. Across two distinct chemical series (triazolodiazepine and tetrahydroquinoline), the PEG3 linker consistently demonstrated the highest cellular degradation activity [1]. The observed trend in degradation efficiency was PEG-3 > PEG-4 ≫ PEG-2, indicating a pronounced 'sweet spot' for the spatial distance between the E3 ligase (VHL) and the target protein (BET) [1].
| Evidence Dimension | Cellular degradation efficiency of BET proteins |
|---|---|
| Target Compound Data | PEG3 linker (in target PROTAC context) yields highest degradation activity |
| Comparator Or Baseline | PEG2 and PEG4 linkers in the same PROTAC scaffold |
| Quantified Difference | Rank order of efficacy: PEG-3 > PEG-4 ≫ PEG-2 |
| Conditions | Acute myeloid leukemia (AML) cell lines; PROTACs based on VHL ligand VH032 and BET inhibitors JQ1 or I-BET726 |
Why This Matters
This class-level evidence directly supports the selection of Boc-NH-PEG3-CH2COOH over its PEG2 and PEG4 analogs for constructing VHL-recruiting PROTACs, as linker length is a primary determinant of degradation potency.
- [1] Chan KH, et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. J Med Chem. 2018 Jan 25;61(2):504-513. View Source
